Melting Point Lowering vs. Non-Fluorinated and Chloro Analogs: Operational Handling Advantage
The target compound exhibits a significantly lower melting point range (36–42 °C) compared to its closest non-fluorinated analog 1-bromo-2-nitrobenzene (40–46 °C) and its chloro-substituted counterpart 1-bromo-3-chloro-2-nitrobenzene (74.4 °C). This ~35 °C melting point depression relative to the chloro analog allows the fluorinated compound to be manipulated as a liquid or low-melting solid under ambient conditions, eliminating the need for heated transfer lines or melt-liquefaction protocols required for the high-melting chloro compound .
| Evidence Dimension | Melting point (reported range or value, °C) |
|---|---|
| Target Compound Data | 36–42 °C (Apollo Scientific: 36–37 °C; TCI: 38.0–42.0 °C) |
| Comparator Or Baseline | 1-Bromo-2-nitrobenzene: 40–46 °C (AKSci); 1-Bromo-3-chloro-2-nitrobenzene: 74.4 °C (Sigma-Aldrich/ChemScene) |
| Quantified Difference | ~2–4 °C lower than the non-fluorinated ortho-bromo analog; ~35 °C lower than the 3-chloro analog |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; neat compound under ambient pressure; data per supplier CoA specifications |
Why This Matters
A lower melting point simplifies liquid transfer, weighing, and dissolution in reaction solvents, reducing capital expenditure on heated handling equipment and improving operational throughput in multi-step synthesis campaigns.
